N'-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide
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Overview
Description
N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is a complex organic compound that features a unique combination of indole, triazole, and hydrazide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole ring, and finally, the coupling of these intermediates with the hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Scientific Research Applications
N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-((1H-indol-3-ylmethylene)-amino)-benzamide: Another indole derivative with potential biological activities.
N’-(1H-indol-3-ylmethylene)hexadecanohydrazide: A related compound with a different hydrazide moiety.
Uniqueness
N’-(1H-indol-3-ylmethylene)-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanohydrazide is unique due to its combination of indole, triazole, and hydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H26IN7OS |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-2-[[5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide |
InChI |
InChI=1S/C28H26IN7OS/c1-18-14-21(29)12-13-24(18)31-17-26-33-35-28(36(26)22-8-4-3-5-9-22)38-19(2)27(37)34-32-16-20-15-30-25-11-7-6-10-23(20)25/h3-16,19,30-31H,17H2,1-2H3,(H,34,37)/b32-16+ |
InChI Key |
AGYZTHDPNWBXEH-KPGMTVGESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NCC2=NN=C(N2C3=CC=CC=C3)SC(C)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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